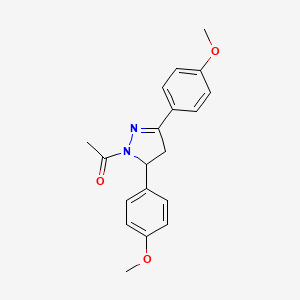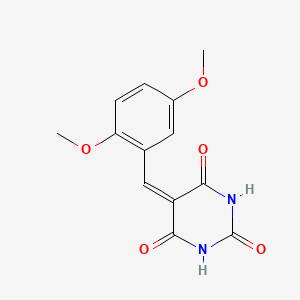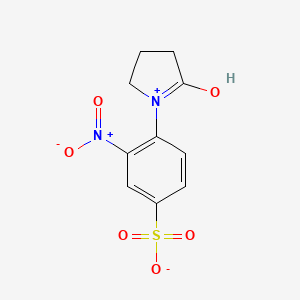
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
1-Acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, also known as ABMP, is a novel organic compound that has been the subject of scientific research due to its potential applications in various fields. ABMP belongs to the family of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of cells against oxidative stress. 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high yield in synthesis, its stability, and its potential applications in various fields. However, the limitations of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole include its limited solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, including the development of novel synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the study of its mechanism of action. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole and its potential side effects. Additionally, the use of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole as a ligand in the synthesis of metal complexes for various applications should be explored. Overall, the study of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has the potential to contribute to the development of new drugs and therapies for various diseases.
In conclusion, 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a novel organic compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole have been discussed in this paper. Further studies are needed to fully understand the potential of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole and its applications in various fields.
Aplicaciones Científicas De Investigación
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been the subject of scientific research due to its potential applications in various fields. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used as a ligand in the synthesis of metal complexes, which have been studied for their antibacterial and antifungal activities.
Propiedades
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-19(15-6-10-17(24-3)11-7-15)12-18(20-21)14-4-8-16(23-2)9-5-14/h4-11,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHFWNOGWCXWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829546.png)
![5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3829552.png)


![2-[1-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B3829570.png)
![N-[4-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B3829577.png)
![N-[4-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3829583.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829592.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829593.png)
![2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3829595.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3829619.png)